
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid is a complex compound that combines three distinct chemical entities: 2,2-Bis(hydroxymethyl)propane-1,3-diol, heptanoic acid, and octadecanoic acid. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diol typically involves the reaction of formaldehyde and acetaldehyde in the presence of an alkaline catalyst at temperatures ranging from 40 to 70°C. The reaction is followed by neutralization with acetic acid and subsequent distillation to remove excess formaldehyde .
Heptanoic acid and octadecanoic acid can be esterified with 2,2-Bis(hydroxymethyl)propane-1,3-diol to form the final compound. The esterification process involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the raw materials. The final product is purified through distillation and crystallization techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in 2,2-Bis(hydroxymethyl)propane-1,3-diol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in heptanoic acid and octadecanoic acid can be reduced to form alcohols.
Esterification: The hydroxyl groups in 2,2-Bis(hydroxymethyl)propane-1,3-diol can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) are used to facilitate esterification reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Esterification: Esters of 2,2-Bis(hydroxymethyl)propane-1,3-diol with heptanoic acid and octadecanoic acid.
Applications De Recherche Scientifique
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of polyfunctionalized compounds and polymers.
Biology: Acts as a stabilizer for enzymes and proteins in biochemical assays.
Medicine: Utilized in the formulation of pharmaceuticals and drug delivery systems.
Industry: Employed in the production of flame retardant polymers and heat storage materials.
Mécanisme D'action
The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl groups in 2,2-Bis(hydroxymethyl)propane-1,3-diol can form hydrogen bonds with active sites of enzymes, stabilizing their structure and enhancing their activity. The esterified forms of heptanoic acid and octadecanoic acid can interact with lipid membranes, affecting their fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentaerythritol: Similar to 2,2-Bis(hydroxymethyl)propane-1,3-diol, pentaerythritol is used in the synthesis of polyfunctionalized compounds and polymers.
Trimethylolpropane: Another polyol used in the production of resins and coatings.
Neopentyl glycol: Used in the manufacture of polyesters and plasticizers.
Uniqueness
2,2-Bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid is unique due to its combination of hydroxyl and carboxylic acid groups, allowing it to participate in a wide range of chemical reactions. Its esterified forms provide additional functionality, making it suitable for diverse applications in various fields.
Propriétés
Numéro CAS |
71010-84-9 |
|---|---|
Formule moléculaire |
C30H62O8 |
Poids moléculaire |
550.8 g/mol |
Nom IUPAC |
2,2-bis(hydroxymethyl)propane-1,3-diol;heptanoic acid;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C7H14O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7(8)9;6-1-5(2-7,3-8)4-9/h2-17H2,1H3,(H,19,20);2-6H2,1H3,(H,8,9);6-9H,1-4H2 |
Clé InChI |
HEQNLZZBNGTGMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCC(=O)O.C(C(CO)(CO)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



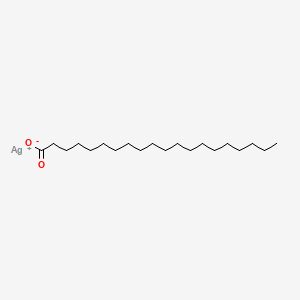
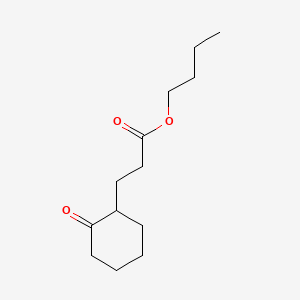
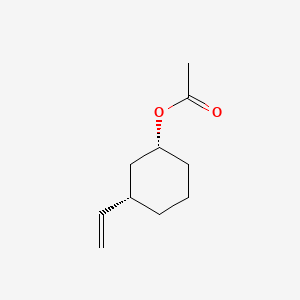
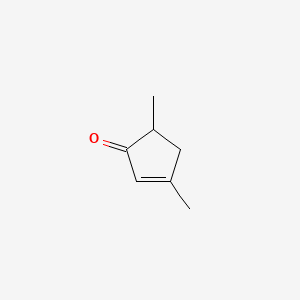
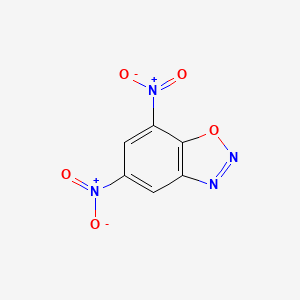
![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
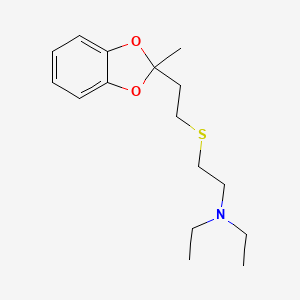
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)

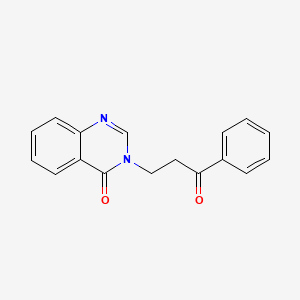

![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)
![1-[4-[2-(3,5-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13776229.png)
